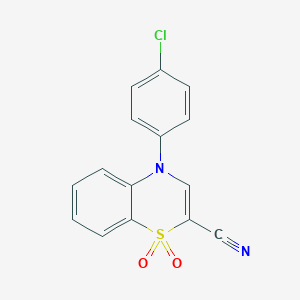

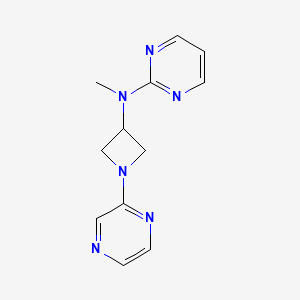

4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

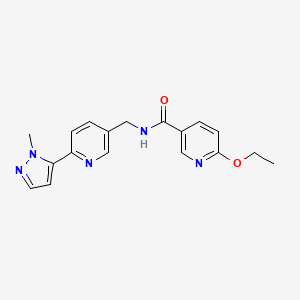

This compound is likely an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), sulfur (S), and chlorine (Cl) atoms. The presence of a benzothiazine group suggests that it might have applications in medicinal chemistry .

Molecular Structure Analysis

The compound likely has a complex structure due to the presence of a benzothiazine group and a nitrile group. These groups are often involved in pi conjugation, which could affect the compound’s reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions like nucleophilic addition (for the nitrile group) or electrophilic substitution (for the benzothiazine group) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the compound .Applications De Recherche Scientifique

Structural Analysis and Synthesis Techniques

Research has delved into the structural analysis of benzothiazine derivatives, showcasing their extensive intramolecular hydrogen bonds. These structures, including the 4-chlorophenyl derivative, are stabilized by intermolecular N-H...O hydrogen bonds, forming dimeric pairs of molecules. This detailed structural understanding aids in exploring their potential applications in various fields such as material science and pharmaceuticals (Siddiqui et al., 2008).

Biological Activities

The antimicrobial evaluation of new pyrimidines and condensed pyrimidines derived from benzothiazine compounds has been a significant area of study. These derivatives have shown activity against Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antimicrobial agents. This research points to the versatile applications of benzothiazine derivatives in addressing microbial resistance (Abdelghani et al., 2017).

Antiviral Properties

Arylsulfone derivatives, incorporating the benzothiazine structure, have been identified with promising antiviral properties, particularly against betaherpesviruses like human cytomegalovirus (HCMV) and human herpesvirus 6 (HHV-6). These studies underscore the potential therapeutic applications of benzothiazine derivatives in antiviral drug development, showcasing a novel mode of action that indirectly inhibits viral DNA synthesis (Naesens et al., 2006).

Advanced Synthesis Approaches

Innovative synthesis approaches for benzothiazine derivatives have been explored, including methods involving lithiation alpha to sulfur of specific phenyl alkyl sulfides, sulfones, and sulfoxides. These methodologies facilitate the creation of variously substituted benzothiazine structures, potentially leading to new materials with unique properties for industrial and pharmaceutical applications (Babudri et al., 1984).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various biological targets, indicating a potential for diverse biological activities .

Mode of Action

It’s worth noting that similar compounds have been found to disrupt the production of adenosine triphosphate .

Biochemical Pathways

Compounds with similar structures have been found to mediate changes in the levels of important plant hormones .

Result of Action

Similar compounds have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

Similar compounds have been found to oxidize readily in air to form unstable peroxides .

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O2S/c16-11-5-7-12(8-6-11)18-10-13(9-17)21(19,20)15-4-2-1-3-14(15)18/h1-8,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZXIVKAPOHGSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2679202.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine](/img/structure/B2679210.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2679215.png)

![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,21Z)-26-[(E)-(4-Cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B2679220.png)

![2-(2,4-dimethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2679224.png)